

molecular structure of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B177628

[Get Quote](#)

An In-depth Technical Guide on **2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of **2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride**. This compound is a member of the benzazepine class, a group of bicyclic compounds featuring a benzene ring fused to an azepine ring. Benzazepine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[\[1\]](#)

Molecular Structure and Chemical Identity

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride is the hydrochloride salt form of the parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine. The salt form enhances aqueous solubility, which is advantageous for formulation and biological studies.[\[2\]](#) The core structure consists of a seven-membered azepine ring fused to a benzene ring.

Key Identifiers:

- IUPAC Name: 2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride[\[3\]](#)

- Synonyms: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride[3][4]
- CAS Number: 17724-36-6[3]
- Molecular Formula: C₁₀H₁₄ClN[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine and its hydrochloride salt.

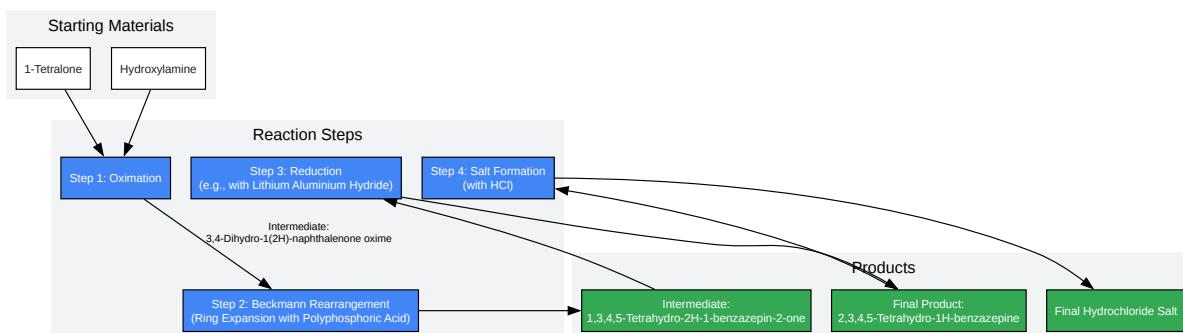
Property	Value	Source
Molecular Weight	183.68 g/mol (Hydrochloride Salt)	[3][5]
147.22 g/mol (Free Base)	[4][6]	
Exact Mass	183.0814771 Da (Hydrochloride Salt)	[5]
Melting Point	181-184 °C (Solvent: ethanol)	[4]
Topological Polar Surface Area	12.03 Å ² (Free Base)	[4]
XLogP3	2.13 (Free Base)	[4]
Hydrogen Bond Donor Count	1 (Free Base)	[4]
Hydrogen Bond Acceptor Count	1 (Free Base)	[4]
Heavy Atom Count	11 (Free Base)	[7]
Complexity	122	[7]

Synthesis and Experimental Protocols

The synthesis of tetrahydrobenzazepine scaffolds can be achieved through various routes, often involving ring expansion or cyclization reactions. A general, illustrative synthesis workflow is presented below, based on methodologies for related benzazepine structures.[1][8]

General Synthesis Workflow

General Synthesis Workflow for Tetrahydrobenzazepine Core



[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing the tetrahydrobenzazepine core structure.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation based on the synthesis of related benzazepine structures.^[8]

- Step 1: Oximation of 1-Tetralone
 - 1-Tetralone is dissolved in a suitable solvent such as methanol.
 - An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added.

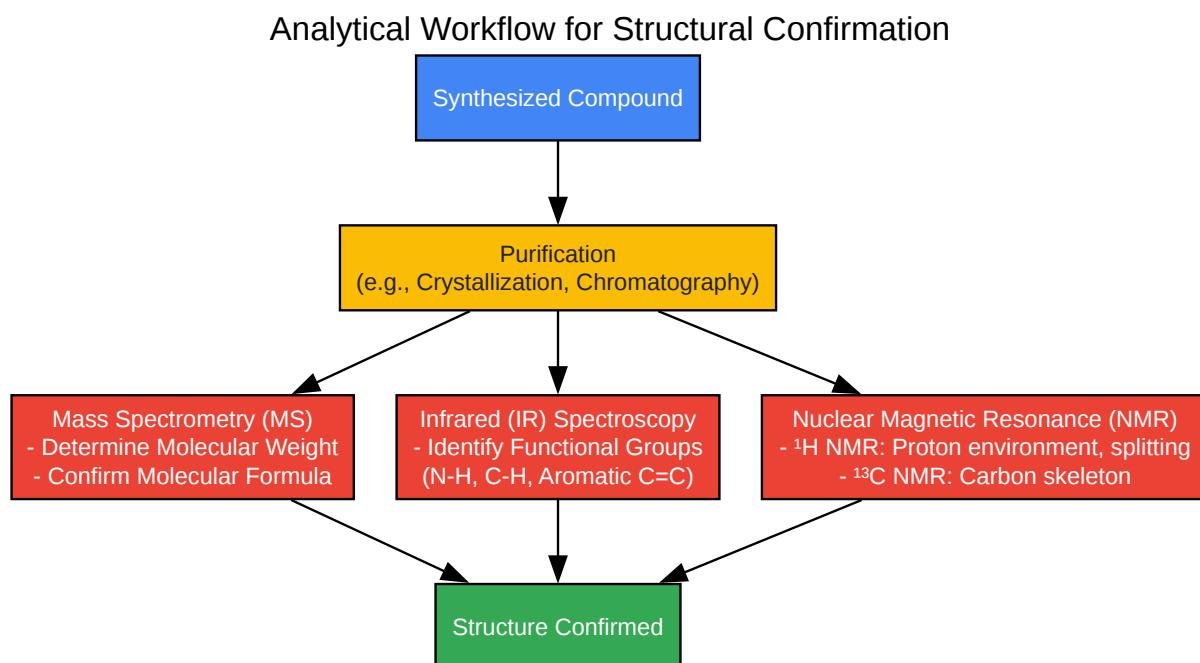
- The mixture is stirred at room temperature, typically overnight, to form 3,4-dihydro-1(2H)-naphthalenone oxime.
- The product is isolated by filtration or extraction.
- Step 2: Beckmann Rearrangement (Ring Expansion)
 - The oxime intermediate is dissolved in a solvent like dichloromethane.
 - Polyphosphoric acid (PPA) is added, and the mixture is heated. The solvent is boiled off.
 - This acid-catalyzed rearrangement expands the six-membered ring to a seven-membered lactam (amide) ring, yielding 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
 - The product is isolated by quenching with water and filtration.
- Step 3: Reduction of the Lactam
 - Under an inert atmosphere (e.g., nitrogen), lithium aluminium hydride (LiAlH_4) is suspended in a dry ether solvent like tetrahydrofuran (THF).
 - The lactam intermediate, dissolved in THF, is added dropwise to the LiAlH_4 suspension.
 - The reaction mixture is heated to reflux and stirred overnight to reduce the amide to an amine, forming the 2,3,4,5-tetrahydro-1H-benzazepine.
 - The reaction is carefully quenched, and the product is isolated via extraction and purified by column chromatography.
- Step 4: Hydrochloride Salt Formation
 - The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethanol).
 - A solution of hydrogen chloride (HCl) in the same or a compatible solvent is added dropwise until precipitation is complete.

- The resulting solid, **2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride**, is collected by filtration and dried.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the molecular structure. While specific spectra for the hydrochloride salt are not readily available in the cited literature, data for the parent free base (CAS 7216-22-0) exists and provides the basis for structural confirmation.[\[7\]](#)

Analytical Workflow



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Expected Spectroscopic Data

The following table summarizes the expected signals in various spectroscopic analyses for the parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine.

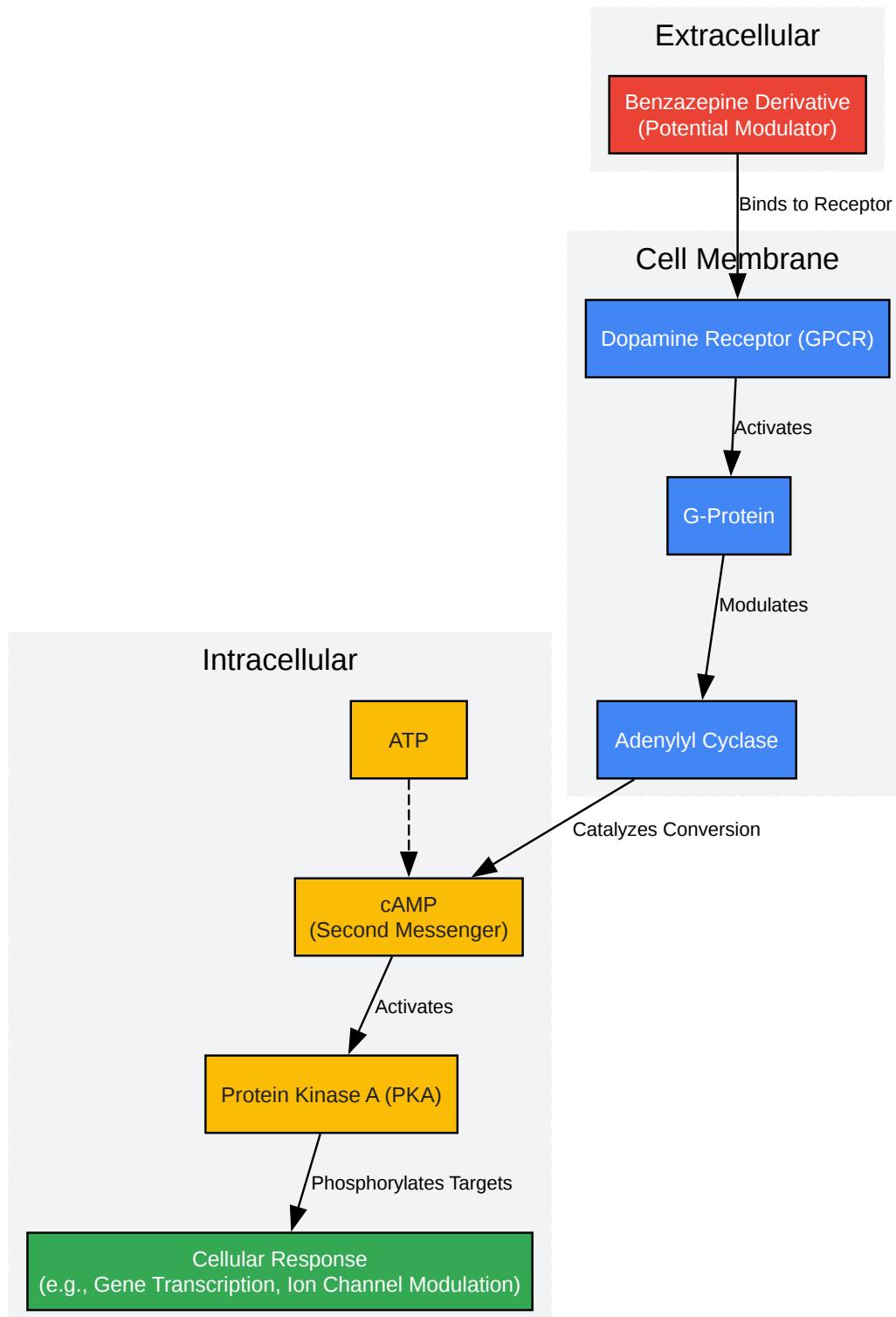
Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons (Ar-H): Signals in the δ 7.0-7.5 ppm range.- CH_2 Protons: Multiple signals in the δ 2.5-3.5 ppm range corresponding to the aliphatic protons of the azepine ring.- N-H Proton: A broad singlet, whose chemical shift is solvent-dependent.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Signals in the δ 120-145 ppm range.- Aliphatic Carbons (CH_2): Signals in the δ 20-60 ppm range.
IR	<ul style="list-style-type: none">- N-H Stretch: A peak around $3300\text{-}3500\text{ cm}^{-1}$.- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1}.- Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1}.- Aromatic C=C Bending: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
Mass Spec.	<ul style="list-style-type: none">- Molecular Ion Peak (M^+): Expected at $\text{m/z} = 147$ (for the free base).

Potential Biological Activity and Signaling Pathways

While specific biological data for the title compound is limited in the initial search, derivatives such as 7-methoxy-**2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride** have been investigated for their neuropharmacological properties, particularly as modulators of dopamine receptors.^[2] These receptors are critical in neurological disorders like Parkinson's disease and schizophrenia.

The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, which is the mechanism through which dopamine receptors typically function.

Generalized Dopamine Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for a G-protein coupled dopamine receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 3. 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride | C10H14CIN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride | C10H14CIN | CID 55212042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,4,5-tetrahydro-1H-2-benzazepine | C10H13N | CID 10464472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [molecular structure of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177628#molecular-structure-of-2-3-4-5-tetrahydro-1h-2-benzazepine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com